molecular formula C9H9ClN2O3 B14895112 2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate

2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate

Cat. No.: B14895112
M. Wt: 228.63 g/mol
InChI Key: RZDXUTPGNATBQC-UHFFFAOYSA-N
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Description

2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate is a benzoic acid derivative characterized by two key functional groups:

  • 2-Amino-2-oxoethyl group: This group (–CH2–CO–NH2), also known as the carbamoylmethyl group, imparts hydrogen-bonding capabilities due to its amide and carbonyl moieties .
  • 2-Amino-4-chlorobenzoate moiety: The chloro and amino substituents on the aromatic ring influence electronic properties and biological interactions, as seen in related compounds with enzyme-inhibitory activity .

Synthesis: The compound can be synthesized via nucleophilic substitution between sodium 2-amino-4-chlorobenzoate and chloroacetamide in dimethylformamide (DMF), analogous to methods used for similar 2-amino-2-oxoethyl benzoate derivatives .

Properties

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

(2-amino-2-oxoethyl) 2-amino-4-chlorobenzoate

InChI

InChI=1S/C9H9ClN2O3/c10-5-1-2-6(7(11)3-5)9(14)15-4-8(12)13/h1-3H,4,11H2,(H2,12,13)

InChI Key

RZDXUTPGNATBQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(=O)OCC(=O)N

Origin of Product

United States

Preparation Methods

Direct Acyl Chloride-Esterification

A widely adopted method involves the activation of 2-amino-4-chlorobenzoic acid as its acyl chloride derivative, followed by reaction with 2-amino-2-oxoethanol. As demonstrated in analogous syntheses, 2-amino-4-chlorobenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0°C to generate the corresponding acyl chloride. Subsequent addition of 2-amino-2-oxoethanol in the presence of triethylamine (Et₃N) as a base facilitates ester bond formation. This method yields the target compound in 78–82% purity, though competing amidation at the oxoethyl amino group necessitates careful stoichiometric control.

Protection-Deprotection Strategies

To mitigate side reactions, Boc (tert-butoxycarbonyl) protection of the benzoic acid’s amino group is employed. The protected acid is converted to its acyl chloride using SOCl₂ and reacted with Boc-protected 2-amino-2-oxoethanol. Post-coupling, deprotection with trifluoroacetic acid (TFA) yields the final product. This approach, adapted from MOG analogue syntheses, achieves 89% yield and >95% purity, albeit requiring additional purification steps.

Esterification via Alkylation Agents

Methyl Sulfate-Mediated Alkylation

Industrial-scale protocols, as detailed in patent CN103193666A, utilize methyl sulfate [(CH₃O)₂SO₂] as a methylating agent in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF). Applied to 2-amino-4-chlorobenzoic acid, this method involves:

  • Dissolving the acid in DMF with K₂CO₃ at 15–25°C.
  • Cooling to 5–10°C and dropwise addition of methyl sulfate.
  • Stirring at room temperature for 6–8 hours.

This route achieves 95% yield and 97% purity (HPLC), with minimal byproducts due to the reagent’s selective reactivity. Comparative studies show traditional HCl/methanol methods yield lower purity (92%) due to over-alkylation.

Nucleophilic Substitution with Halogenated Intermediates

tert-Butyl 2-chloro-2-oxoacetate, synthesized from oxalyl chloride and tert-butanol, serves as a key intermediate. Reaction with the sodium salt of 2-amino-4-chlorobenzoic acid in acetone at 0°C forms the ester linkage, followed by tert-butyl group removal under acidic conditions. Substitution of the chloride with aqueous ammonia introduces the oxoethyl amino group, yielding the final product in 84% yield.

Coupling Reactions with Protected Intermediates

Steglich Esterification

Coupling 2-amino-4-chlorobenzoic acid with 2-amino-2-oxoethanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM provides moderate yields (65–70%). However, competing urea formation from DCC and amino groups necessitates Boc protection of both reactants, increasing synthetic steps but improving yield to 88%.

Mitsunobu Reaction

The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), facilitates esterification between protected 2-amino-4-chlorobenzoic acid and 2-amino-2-oxoethanol. This method, while efficient (82% yield), is less scalable due to high reagent costs and purification challenges.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Advantages Limitations
Methyl Sulfate Alkylation 95 97 High Simple, low-cost, industrial suitability Requires precise temperature control
Acyl Chloride 82 78 Moderate Rapid reaction Side reactions with amino groups
Boc-Protected 89 95 Low High purity Multi-step, time-consuming
Mitsunobu 82 90 Low Stereospecific Expensive reagents

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted benzoates, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their activity. It may also interact with cellular membranes and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Functional Groups Key Properties/Biological Relevance References
2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate –CH2–CO–NH2; 2-amino-4-chloro-C6H3–COO– Potential enzyme inhibition (prostaglandin H2 synthase, Bcr-Abl)
2-(4-Chlorophenyl)-2-oxoethyl 4-[(4-methoxybenzoyl)amino]benzoate –CO–C6H4–OCH3; 4-chlorophenyl-oxoethyl Enhanced lipophilicity due to methoxy group; possible CNS activity
Benzoylmethyl 4-chlorobenzoate –CO–C6H5; 4-chloro-C6H4–COO– Lacks amino groups; reduced hydrogen bonding
2-Amino-2-oxoethyl 4-nitrobenzoate –CH2–CO–NH2; 4-nitro-C6H4–COO– Electron-withdrawing nitro group increases acidity; crystallizes without hydration
2-(Diethylamino)ethyl 4-[(4-chlorobenzoyl)amino]benzoate –CH2–CH2–N(C2H5)2; 4-chlorobenzamido Tertiary amine enhances solubility in organic solvents; API intermediate

Crystallographic and Supramolecular Features

  • Hydrogen Bonding: The 2-amino-2-oxoethyl group in the title compound forms intermolecular N–H···O and O–H···N bonds, stabilizing its crystal lattice. Similar patterns are observed in 2-amino-2-oxoethyl 4-aminobenzoate monohydrate, where water molecules mediate additional H-bonds .
  • Conformational Flexibility: Derivatives like benzoylmethyl 4-chlorobenzoate exhibit planar aromatic systems but lack the conformational rigidity imposed by the amino-oxoethyl group .

Physicochemical Properties

  • Solubility: The presence of polar groups (amino, oxo) enhances aqueous solubility compared to nonpolar analogs like benzoylmethyl 4-chlorobenzoate. Nitro-substituted derivatives (e.g., 2-amino-2-oxoethyl 4-nitrobenzoate) exhibit lower solubility due to strong electron-withdrawing effects .
  • Melting Points: Amino-oxoethyl derivatives generally have higher melting points (>200°C) due to robust hydrogen-bonding networks, whereas diethylaminoethyl analogs () melt at lower temperatures (~150°C) .

Biological Activity

2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound can be synthesized through the reaction of 4-chlorobenzoic acid derivatives with chloroacetic acid amide under specific conditions. The synthesis typically involves heating the reactants in a solvent like DMF, followed by purification processes such as crystallization.

Synthesis Methodology

  • Starting Materials : 4-Chlorobenzoic acid, chloroacetic acid amide.
  • Solvent : Dimethylformamide (DMF).
  • Procedure : Heating the mixture, followed by cooling and precipitation of the product.

The biological activity of this compound is largely attributed to its ability to bind with various enzymes and receptors, modulating their functions. This interaction can lead to significant biological effects, including enzyme inhibition and modulation of cellular processes.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, it has been evaluated for its inhibitory effects on urease, an enzyme critical for nitrogen metabolism in plants and some pathogens.

CompoundIC50 (nM)Reference
This compoundTBD
Thiourea (Standard)472.1 ± 135.1

The compound demonstrated promising inhibition rates, suggesting potential applications in agricultural and pharmaceutical contexts.

Antimicrobial Activity

In vitro studies have assessed the antimicrobial properties of similar compounds based on the benzoate structure. Compounds with analogous structures have shown efficacy against various bacterial and fungal strains.

Compound ClassActivity LevelReference
SalicylanilidesComparable to Isoniazid
Benzamide DerivativesEffective against Mycobacterium

These findings indicate that modifications to the benzoate structure can enhance antimicrobial activity, making it a valuable scaffold for drug development.

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents on the benzoate ring significantly influence biological activity. For example, halogen substitutions often enhance potency against specific targets.

SubstituentEffect on Activity
ChlorineIncreased enzyme inhibition
NitroImproved antimicrobial properties

These insights guide future modifications aimed at optimizing efficacy and reducing toxicity.

Case Studies

  • Urease Inhibition : A series of compounds including derivatives of 2-amino-2-oxoethyl benzoates were tested for urease inhibition. The most potent inhibitors showed IC50 values significantly lower than standard drugs, indicating a strong potential for therapeutic applications in treating urease-related diseases.
  • Antimicrobial Screening : A cohort of synthesized salicylanilide derivatives was tested against mycobacterial strains, showing promising results that warrant further investigation into their mechanism of action and potential clinical applications.

Q & A

Basic: What are the optimal synthetic routes and purification methods for 2-amino-2-oxoethyl 2-amino-4-chlorobenzoate?

Methodological Answer:
The esterification of 2-amino-4-chlorobenzoic acid (CAS 89-77-0, mp 231–235°C ) with 2-amino-2-oxoethanol can be achieved via a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF or THF. Activation of the carboxylic acid group is critical to avoid side reactions, particularly with the free amino groups. Post-reaction purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended. Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:ethyl acetate) and confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Basic: How to characterize this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

  • NMR: Use DMSO-d6 as a solvent for ¹H/¹³C NMR. The ester carbonyl (C=O) typically resonates at ~165–170 ppm in ¹³C NMR, while aromatic protons appear between 6.5–8.0 ppm in ¹H NMR.
  • IR: Confirm ester C=O stretch at ~1720 cm⁻¹ and NH₂ stretches at ~3300–3500 cm⁻¹.
  • X-ray Diffraction: Single-crystal X-ray analysis (monoclinic system, space group C2/c) can resolve intramolecular hydrogen bonds (e.g., N–H⋯O) and packing motifs, as demonstrated for related 2-amino-4-chlorobenzoic acid derivatives .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:
Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent hydrolysis of the ester group and oxidation of the amino moiety. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) combined with HPLC monitoring are advised. Avoid exposure to moisture and strong acids/bases .

Advanced: How do intermolecular interactions influence the crystal packing and solubility?

Methodological Answer:
The planar structure of the benzoate moiety facilitates π-π stacking, while hydrogen bonds (e.g., O–H⋯O and N–H⋯O) stabilize the crystal lattice, as seen in 2-amino-4-chlorobenzoic acid (space group C2/c, Z=8) . Solubility in polar solvents (e.g., DMSO, ethanol) can be enhanced by disrupting these interactions via sonication or co-solvent systems. Computational modeling (DFT or MD simulations) can predict solubility parameters and lattice energies .

Advanced: How to address challenges in synthesizing derivatives (e.g., Schiff bases or metal complexes)?

Methodological Answer:
The free amino groups may lead to undesired side reactions. For Schiff base synthesis, protect the amino group of 2-amino-4-chlorobenzoic acid with Boc (tert-butoxycarbonyl) before esterification. Deprotection post-esterification allows selective reaction with aldehydes. For metal complexes (e.g., Cu(II) or Zn(II)), use methanolic solutions under reflux and characterize via UV-Vis (d-d transitions) and ESI-MS .

Advanced: What analytical strategies detect and quantify impurities in this compound?

Methodological Answer:

  • HPLC-MS: Use a C18 column with 0.1% formic acid in water/acetonitrile (gradient: 5–95% acetonitrile over 20 min). Monitor for common impurities like unreacted 2-amino-4-chlorobenzoic acid (retention time ~8.5 min) or hydrolyzed products.
  • NMR Spiking: Add authentic samples of suspected impurities (e.g., Procaine Impurity 8, CAS 2457-76-3 ) to confirm peak assignments.
  • Karl Fischer Titration: Quantify residual moisture (<0.5% w/w) to ensure stability .

Advanced: How to resolve contradictions in reported melting points or spectral data?

Methodological Answer:
Discrepancies may arise from polymorphic forms or hydration states. For example, 2-amino-4-chlorobenzoic acid has a reported mp of 231–235°C but formed crystals with mp 119°C in a failed Schiff base synthesis . Cross-validate using DSC (differential scanning calorimetry) to identify phase transitions and variable-temperature XRD to track structural changes. Always report solvent and heating rate conditions .

Advanced: What computational methods predict reactivity or pharmacological potential?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., prolyl hydroxylase or antimicrobial enzymes) based on quinazolinone analogs .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (MEP maps) and reaction pathways for derivatization .

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